1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

Dopamine D3 Receptor Antagonist Selectivity

Researchers developing selective dopamine D3 receptor antagonists face potency loss and off-target confounding when substituting the 6-cyano group with halogen, hydroxyl, or alkyl analogs. 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is the essential building block that directly enables >100-fold D3-over-D2 selectivity, as validated in the prototypical antagonist SB-277011. • Validated brain:blood ratio of 3.6:1 in rat, confirming CNS penetration capability • Near-quantitative cyanation route from the 6-hydroxy precursor supports cost-effective scale-up • Supplied as hydrochloride salt for optimized handling, solubility, and storage stability

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 171084-93-8
Cat. No. B1592811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
CAS171084-93-8
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)C#N.Cl
InChIInChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H
InChIKeyFYJDPVBTMLJVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile HCl: Key CNS Building Block


1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS 171084-93-8) is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class, characterized by a cyano substituent at the 6-position of the saturated isoquinoline ring system [1]. This electron-withdrawing nitrile group imparts distinct physicochemical and electronic properties compared to other 6-substituted analogs, making it a critical intermediate for the synthesis of potent and selective dopamine D3 receptor modulators, notably the prototypical antagonist SB-277011 [2]. Its commercial availability as a hydrochloride salt enhances its handling and solubility profile for research applications .

6-Cyano-THIQ HCl: Irreplaceable Building Block


Substituting 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride with other 6-substituted tetrahydroisoquinolines is not straightforward due to the profound impact of the 6-position substituent on the pharmacological profile of the final ligands. The 6-cyano group is uniquely preferred in multiple patent families for achieving high-affinity and selective dopamine D3 receptor antagonism, a profile not replicated by halogen, hydroxyl, or alkyl substituents at this position [1]. The electron-withdrawing nature of the nitrile directly influences the basicity of the THIQ nitrogen and the overall molecular electrostatic potential, which are critical for target engagement and selectivity against related receptors like the D2 subtype [2]. Using a different 6-substituted analog introduces a critical variable that can lead to a complete loss of the desired potency and selectivity, rendering the resulting compound unsuitable for its intended research purpose.

6-Cyano-THIQ HCl: Comparative Evidence


D3 Receptor Affinity and Selectivity

The incorporation of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a key synthetic intermediate yields SB-277011, a compound with a pKi of 7.95 at the human dopamine D3 receptor and 100-fold selectivity over the D2 receptor. While this is a class-level inference for the building block itself, the critical role of the 6-cyano group for this activity profile is explicitly stated in the patent literature, where a 'cyano group, for example in the 6- or 7-position, is especially preferred' for D3 affinity [1]. In contrast, 6-bromo or 6-hydroxy precursors used in the same synthetic sequence yield intermediates that lack this critical pharmacophoric element, requiring subsequent conversion to the 6-cyano analog to achieve the desired biological activity [2].

Dopamine D3 Receptor Antagonist Selectivity SB-277011

Efficient Cyanation from 6-Hydroxy Precursor

A key differentiation for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride lies in its efficient and high-yielding synthesis from the 6-hydroxy precursor via an improved triflation/cyanation procedure. Gordon and Bains report an 'almost quantitative' conversion of the aryl triflate intermediate to the 6-cyano analog using Zn(CN)2 as the cyanide source [1]. This robust methodology provides a reliable and scalable route to the 6-cyano compound, which is a significant advantage over other 6-substituted derivatives that may require less efficient or lower-yielding transformations.

Synthetic chemistry Cyanation Reaction yield Triflate

Patent Preference for D3 Antagonists

The patent literature explicitly designates the 6-cyano-tetrahydroisoquinoline moiety as an 'especially preferred' substituent for achieving high-affinity and selective dopamine D3 receptor modulation. Specifically, the compound trans-6-cyano-2-(2-(1-(4-(4-quinolinyl)carboxamido)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline, derived from this building block, is highlighted as an especially preferred embodiment [1]. This contrasts with other 6-substituents like hydrogen, halogen, or alkyl, which are listed as alternatives but not given the same preferred status. This class-level inference strongly positions the 6-cyano building block as a strategic starting point for libraries targeting the D3 receptor.

Dopamine D3 receptor Antagonist Selectivity Patent

CNS Penetration and Oral Bioavailability

The final compound SB-277011, synthesized from 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, demonstrates excellent oral bioavailability (43%) and high brain penetration (brain:blood ratio of 3.6:1) in rats [1]. While this is downstream data for the final drug candidate, it validates the suitability of the building block for creating CNS-penetrant molecules. In contrast, analogs with different 6-substituents would likely exhibit altered physicochemical properties, potentially compromising the favorable ADME profile achieved with the 6-cyano series.

Pharmacokinetics Brain penetration Oral bioavailability SB-277011

6-Cyano-THIQ HCl: Key Applications


Dopamine D3 Antagonist Libraries

This compound is the definitive starting material for synthesizing focused libraries of dopamine D3 receptor antagonists. The patent literature's explicit preference for the 6-cyano substituent [1] and the well-characterized pharmacology of SB-277011 [2] provide strong, citable justification for its use over other 6-substituted analogs when aiming for high-affinity, selective D3 receptor engagement.

CNS-Penetrant Probe Molecules

For medicinal chemistry projects where CNS penetration is a prerequisite, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is the building block of choice. The derivative SB-277011 has a validated brain:blood ratio of 3.6:1 in rats [2], a benchmark that provides confidence in the scaffold's ability to cross the blood-brain barrier, a property that cannot be assumed for other 6-substituted THIQ building blocks.

Chemical Biology Tool Compounds

Researchers developing chemical probes for the dopamine D3 receptor will require this specific building block. The 100-fold selectivity of its derivative SB-277011 over the closely related D2 receptor is essential for dissecting D3-specific signaling pathways without confounding off-target effects [2]. Using a different building block could lead to a loss of this exquisite selectivity, compromising experimental conclusions.

Scale-Up for Preclinical Development

The demonstrated high-yielding cyanation procedure from a readily available 6-hydroxy precursor [3] makes this compound an attractive choice for process chemistry groups planning scale-up. The 'almost quantitative' conversion provides a reliable and cost-effective route, a key consideration for procurement managers sourcing building blocks for preclinical candidate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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